Ocinaplon
Übersicht
Beschreibung
Ocinaplon ist ein Anxiolytikum, das zur Familie der Pyrazolopyrimidine gehört. Es hat ein ähnliches pharmakologisches Profil wie die Benzodiazepine, jedoch mit hauptsächlich anxiolytischen Eigenschaften und relativ geringen sedativen oder amnestischen Wirkungen . This compound wurde auf seine potenzielle Verwendung bei der Behandlung von Angststörungen untersucht, seine Entwicklung wurde jedoch aufgrund von Leberkomplikationen, die in klinischen Studien beobachtet wurden, eingestellt .
Wirkmechanismus
Target of Action
Ocinaplon primarily targets the GABA A receptors . These receptors are pentameric membrane proteins that belong to the superfamily of cys-loop ligand-gated ion channels (LGIC), which operate as GABA-gated Cl - -selective channels . They mediate most of the fast inhibitory neurotransmission in the CNS .
Mode of Action
This compound produces its anxiolytic effects by modulating GABA A receptors . It is more subtype-selective than most benzodiazepines . This means it can bind to specific subtypes of GABA A receptors, altering their activity and thus influencing the transmission of signals in the brain.
Biochemical Pathways
It is known that the modulation of gaba a receptors by this compound affects the inhibitory neurotransmission in the cns . This can lead to a decrease in anxiety, as these receptors play a key role in the regulation of anxiety and other mood states.
Pharmacokinetics
It has been observed that one hour after administration of this compound, the plasma concentration of its primary biotransformation product, dov 315,090, is 38% of the parent compound . This suggests that this compound is metabolized in the body, with its metabolites potentially contributing to its effects.
Result of Action
The modulation of GABA A receptors by this compound results in anxiolytic effects . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect .
Action Environment
It is known that both genetic and environmental factors can influence the efficacy and stability of drugs For example, factors such as diet, lifestyle, and exposure to stress can affect how a person responds to a drug
Biochemische Analyse
Biochemical Properties
The mechanism of action by which Ocinaplon produces its anxiolytic effects is by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Cellular Effects
This compound may increase the central nervous system depressant (CNS depressant) activities of other drugs . It is hypothesized that the pharmacological properties of this compound in vivo might be influenced by an active biotransformation product with greater selectivity for the α2 subunit relative to α1 .
Molecular Mechanism
This compound produces its anxiolytic effects by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Dosage Effects in Animal Models
In rats, this compound produces significant muscle relaxation, ataxia, and sedation only at doses >25-fold higher than the minimum effective dose (3.1 mg/kg) in the Vogel “conflict” test .
Metabolic Pathways
It is known that one hour after administration of this compound, the plasma concentration of its primary biotransformation product, DOV 315,090, is 38% of the parent compound .
Vorbereitungsmethoden
Die Synthese von Ocinaplon beinhaltet die Kondensation von 4-Acetylpyridin mit N,N-Dimethylformamiddimethylacetal, um ein Enamid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit (3-Amino-1H-pyrazol-4-yl)(2-pyridinyl)methanon kondensiert, um this compound zu erhalten
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die this compound betreffen, sind weniger verbreitet und nicht gut untersucht.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pyridin- und Pyrazolringe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Ocinaplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common and not well-studied.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridine and pyrazole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ocinaplon wurde hauptsächlich auf seine anxiolytischen Eigenschaften untersucht. Es wirkt als Modulator von GABA A-Rezeptoren, die an der inhibitorischen Neurotransmission im zentralen Nervensystem beteiligt sind . Die Forschung hat gezeigt, dass this compound signifikante anxiolytische Wirkungen mit minimalen sedativen oder amnestischen Nebenwirkungen hervorruft, was es zu einem potenziellen Kandidaten für die Behandlung von Angststörungen macht . aufgrund von Leberkomplikationen, die in klinischen Studien beobachtet wurden, wurde seine Entwicklung eingestellt .
Wirkmechanismus
This compound übt seine anxiolytischen Wirkungen durch Modulation von GABA A-Rezeptoren aus. Es ist subtypeselektiver als die meisten Benzodiazepine, d. h. es zielt selektiv auf bestimmte Subtypen von GABA A-Rezeptoren ab . Diese selektive Modulation verstärkt die inhibitorischen Wirkungen von GABA, was zu einer Verringerung der Angst führt, ohne dass es zu einer signifikanten Sedierung oder Amnesie kommt .
Vergleich Mit ähnlichen Verbindungen
Ocinaplon gehört zur Familie der Pyrazolopyrimidine, zu der auch Zaleplon und Indiplon gehören . Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges pharmakologisches Profil mit hauptsächlich anxiolytischen Eigenschaften und minimalen sedativen Wirkungen . Zaleplon und Indiplon hingegen werden hauptsächlich als Hypnotika zur Behandlung von Schlaflosigkeit eingesetzt .
Ähnliche Verbindungen
Zaleplon: Ein Hypnotikum, das zur Kurzzeitbehandlung von Schlaflosigkeit eingesetzt wird.
Indiplon: Ein weiteres Hypnotikum, das zur Behandlung von Schlaflosigkeit untersucht wurde.
Das einzigartige anxiolytische Profil von this compound und die selektive Modulation von GABA A-Rezeptoren unterscheiden es von diesen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ocinaplon exert its anxiolytic effects?
A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.
Q3: What is known about the pharmacokinetics of this compound?
A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.
Q4: What preclinical studies support this compound's anxiolytic potential?
A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []
Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?
A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []
Q6: What is the current status of this compound's development?
A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.